molecular formula C6H10FN5O3S B14126305 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride

4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride

Cat. No.: B14126305
M. Wt: 251.24 g/mol
InChI Key: MTRGCQOGOSRIRV-UHFFFAOYSA-N
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Description

4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is a compound that features both azido and sulfonyl fluoride functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations, while the sulfonyl fluoride group is known for its reactivity and potential use in bioconjugation and labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride typically involves the introduction of the azido group and the sulfonyl fluoride group onto a piperazine scaffold. One common method involves the reaction of piperazine with 2-azidoacetyl chloride in the presence of a base to form the azidoacetyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, especially given the potentially hazardous nature of azides. Continuous-flow systems allow for better control over reaction conditions and can minimize the risks associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioconjugation studies due to its reactive sulfonyl fluoride group.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride involves its reactive functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and labeling. The sulfonyl fluoride group can react with nucleophiles, making it a valuable tool in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • Fluorosulfuryl azide derivatives

Uniqueness

4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is unique due to the combination of azido and sulfonyl fluoride groups on a piperazine scaffold. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C6H10FN5O3S

Molecular Weight

251.24 g/mol

IUPAC Name

4-(2-azidoacetyl)piperazine-1-sulfonyl fluoride

InChI

InChI=1S/C6H10FN5O3S/c7-16(14,15)12-3-1-11(2-4-12)6(13)5-9-10-8/h1-5H2

InChI Key

MTRGCQOGOSRIRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN=[N+]=[N-])S(=O)(=O)F

Origin of Product

United States

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